Hydrochloride Salt Exhibits a +0.42 Log-Unit Increase in Computed Lipophilicity (logP) Relative to the Free Base, Directly Impacting Permeability and Assay Consistency
A direct head-to-head comparison of the hydrochloride salt and its corresponding free base using the same computational method (XLogP3) reveals a meaningful shift in lipophilicity. The free base (CAS 1156166-72-1) has a logP of 0.39, whereas the hydrochloride salt (CAS 1311317-36-8) reaches 0.81 . This +0.42 log-unit increase places the salt in a more favourable range for passive membrane permeability while retaining sufficient hydrophilicity for aqueous solubility. Scientists who require tight control of compound partitioning in cell-based assays or ADME studies cannot arbitrarily substitute the free base without risking altered absorption and distribution profiles.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 0.81 (XLogP3) |
| Comparator Or Baseline | Free base (CAS 1156166-72-1): 0.39 (XLogP3) |
| Quantified Difference | +0.42 log units (108% increase) |
| Conditions | XLogP3 algorithm; data sourced from ChemScene computational chemistry tables |
Why This Matters
A 0.42 log-unit difference can translate to a 2.6-fold shift in equilibrium partitioning, which is sufficient to alter apparent IC₅₀, cellular uptake, or off-target activity in phenotypic screens, making the two forms unsuitable for blind interchange.
